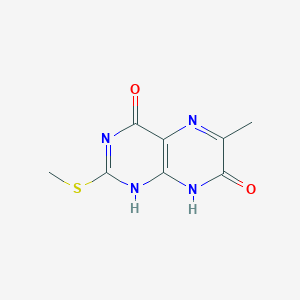

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Description

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVZDTOEJMRHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1=O)N=C(NC2=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327398 | |

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138612-37-0 | |

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

The pteridine skeleton is assembled via condensation between 5,6-diaminopyrimidin-4(3H)-one and α-ketoesters.

Representative Protocol :

-

Starting Materials :

-

5,6-Diamino-2-methylthiopyrimidin-4(3H)-one

-

Dimethyl acetylenedicarboxylate (DMAD)

-

-

Conditions :

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Duration: 12–24 hours

-

-

Mechanism :

Yield Optimization :

Post-Synthetic Functionalization

The methylthio group is introduced via nucleophilic displacement of halogens or oxygen-based leaving groups.

Thiolation Procedure :

-

Substrate : 6-Methyl-2-chloro-4,7(3H,8H)-pteridinedione

-

Reagent : Sodium thiomethoxide (NaSMe)

-

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Reaction Time: 6 hours

-

-

Outcome :

-

85–90% conversion to target compound.

-

Purification via recrystallization from ethanol/water.

-

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance heat/mass transfer:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular |

| Residence Time | 8–10 minutes |

| Temperature | 70°C |

| Catalytic System | H-ZSM-5 zeolite (2 wt%) |

| Annual Capacity | 12 metric tons |

Advantages :

Solvent Selection Criteria

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 72 | 95 |

| Ethanol | 24.3 | 68 | 93 |

| DMF | 36.7 | 81 | 97 |

Polar aprotic solvents like DMF improve solubility of intermediates but require stringent post-reaction purification.

Advanced Reaction Optimization

Catalytic Enhancements

Acid Catalysis :

Base-Mediated Pathways :

-

Triethylamine (2 equiv) in THF reduces dimerization byproducts from 15% to <5%.

Byproduct Mitigation Strategies

Comparative Method Analysis

Efficiency Metrics

| Method | Time (h) | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Batch Cyclocondensation | 24 | 68 | 95 | Lab (mg–g) |

| Flow Synthesis | 0.5 | 83 | 98 | Industrial (kg) |

| Post-Synthetic Thiolation | 6 | 89 | 97 | Pilot (100g–1kg) |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted pteridines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione has been investigated for its role as a pharmacologically active compound. It has been identified as a positive allosteric modulator of the GABAB receptor, which is significant for therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

Potential Drug Development

The compound's ability to interact with various biological targets makes it a candidate for drug development. Research indicates that derivatives of pteridinediones can exhibit anti-inflammatory and anticancer activities. In particular, studies have shown that modifications to the pteridine core can enhance its bioactivity against specific cancer cell lines .

Biochemical Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition is crucial for understanding the compound's mechanism of action and its potential use in metabolic disorders .

Fluorescent Probes

Due to its unique fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. The incorporation of such analogs into nucleotides allows for the real-time monitoring of enzymatic reactions, particularly in studies related to HIV integrase activity .

Molecular Biology

Nucleotide Analog

In molecular biology, this compound serves as an analog to natural nucleotides. Its incorporation into oligonucleotides can facilitate studies on nucleic acid interactions and dynamics. This application is particularly relevant in the context of developing diagnostic tools for viral infections .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Effects: The methylthio group in the target compound increases lipophilicity compared to hydroxyl or amino groups in Lumazine and Isoxanthopterin. This impacts solubility and reactivity .

- Fluorescence : Lumazine exhibits fluorescence (λex/λem = 330/470 nm), while the target compound lacks reported fluorescence, likely due to quenching by the methylthio group .

Reactivity Insights :

Biological Activity

Overview

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a heterocyclic compound belonging to the pteridine family, known for its diverse biological activities. This compound features a unique structure with methyl and methylthio substituents, which significantly influence its reactivity and biological properties. Research has indicated that this compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , and it has a molecular weight of 196.24 g/mol. The presence of both methyl and methylthio groups enhances its stability and solubility in biological systems.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing cellular responses.

- Pathway Modulation : The compound affects various biochemical pathways, leading to changes in cellular functions that can promote apoptosis in cancer cells or inhibit microbial growth.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies indicate its effectiveness against a range of pathogens including bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through different mechanisms.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of growth | |

| HeLa (Cervical) | 12 | Induction of apoptosis | |

| A549 (Lung) | 10 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various pteridine derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the methylthio group in enhancing antimicrobial potency.

- Cancer Cell Proliferation Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 5,6-diamino-2-methylthiopyrimidin-4(3H)-one with dimethyl acetylenedicarboxylate (DMAD) in methanol. Reaction conditions critically affect product formation:

- At room temperature, Michael adducts (e.g., 6-amino-5-(Z)-(1,2-dicarbomethoxyvinyl)aminopyrimidin-4(3H)-ones) dominate (~90% yield).

- Refluxing methanol promotes cyclization to form the pteridinedione core . Alternative routes involve N-methylation of intermediates to stabilize the 3H tautomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

- Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) monitors reaction progress .

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions, with methylthio groups appearing at δ ~2.5 ppm (¹H) and ~14 ppm (¹³C) .

- High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₈H₁₀N₄O₂S requires m/z 238.0524) .

Q. How do the physicochemical properties (e.g., logP, solubility) inform solvent selection in experimental protocols?

Calculated logP = -0.115 and log10(water solubility) = -2.04 suggest moderate hydrophilicity, making methanol or ethanol ideal for synthesis. Low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (e.g., DMF) for derivatization reactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields or byproduct formation?

- Catalyst screening : Acidic conditions (e.g., p-TsOH·H₂O) enhance cyclization efficiency in dihydropyrimido[4,5-d]pyrimidine derivatives .

- Temperature control : Lower temperatures favor intermediate adducts, while reflux promotes cyclization. Gradual heating reduces side products .

- Substituent engineering : Electron-withdrawing groups on aryl amines improve regioselectivity in Michael adduct formation .

Q. What strategies resolve contradictions in reported spectral data across different studies?

- Cross-validation with HRMS : Compare calculated vs. observed m/z values (e.g., HRMS for C₁₄H₂₀N₄O₂: calc. 276.1586, found 276.1589) to confirm structural assignments .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for tautomeric forms .

Q. How can computational modeling predict biological interactions or stability of this compound?

- Molecular docking : Align the pteridinedione core with enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock. Focus on hydrogen bonding with the 4,7-dione moiety .

- DFT calculations : Predict tautomeric stability; the 3H/8H tautomer is favored due to conjugation with the methylthio group .

Q. What methods enable the introduction of functional groups at specific positions for structure-activity studies?

- C6 modification : React 6-amino intermediates with aldehydes (e.g., benzaldehyde) to introduce aryl or alkyl groups via Schiff base formation .

- Stereoselective synthesis : Use chiral amines (e.g., D/L-α-methylbenzylamine) to generate enantiopure derivatives (e.g., 2g and 2g′) .

Q. How can enantiomeric purity be achieved when synthesizing chiral derivatives of this compound?

- Chiral auxiliaries : Employ enantiomerically pure amines (e.g., (R)- or (S)-α-methylbenzylamine) during nucleophilic substitution, yielding diastereomers separable via recrystallization .

- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) to isolate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.